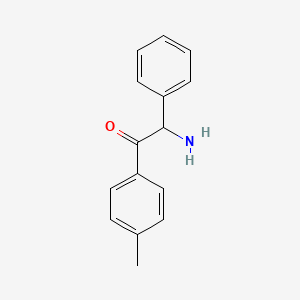
3-(Piperazin-1-yl)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Piperazin-1-yl)butan-2-ol is an organic compound that features a piperazine ring attached to a butanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazin-1-yl)butan-2-ol typically involves the reaction of piperazine with butan-2-ol under controlled conditions. One common method involves the nucleophilic substitution reaction where piperazine reacts with a suitable butanol derivative, such as 2-chlorobutane, in the presence of a base like sodium hydroxide. The reaction is usually carried out in an organic solvent like toluene, and the product is purified through distillation and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. The product is typically isolated through distillation and further purified using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Piperazin-1-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, ketones, and alcohols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-(Piperazin-1-yl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: It is explored as a potential pharmaceutical intermediate for the development of drugs targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Piperazin-1-yl)butan-2-ol involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, potentially influencing neurological pathways. The hydroxyl group can form hydrogen bonds, affecting the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Piperazin-1-yl)propan-2-ol: Similar structure but with a shorter carbon chain.
3-(Piperazin-1-yl)butan-1-ol: Similar structure but with the hydroxyl group at a different position.
4-(Piperazin-1-yl)butan-2-ol: Similar structure but with the piperazine ring attached at a different position.
Uniqueness
3-(Piperazin-1-yl)butan-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The position of the hydroxyl group and the length of the carbon chain influence its reactivity and interaction with molecular targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
74246-21-2 |
|---|---|
Formule moléculaire |
C8H18N2O |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
3-piperazin-1-ylbutan-2-ol |
InChI |
InChI=1S/C8H18N2O/c1-7(8(2)11)10-5-3-9-4-6-10/h7-9,11H,3-6H2,1-2H3 |
Clé InChI |
LEDOWOUNDKUKOQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C)O)N1CCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


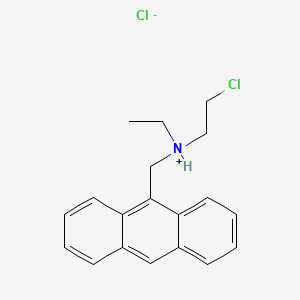
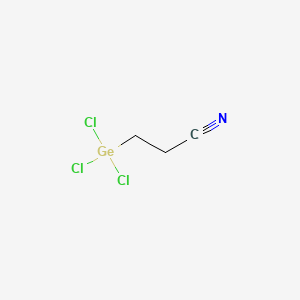
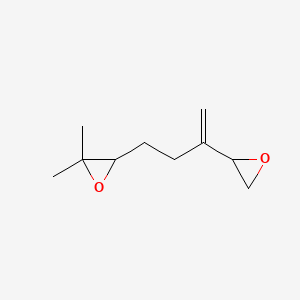
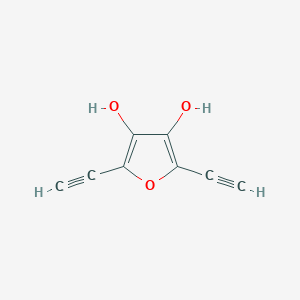
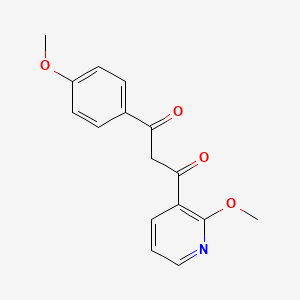
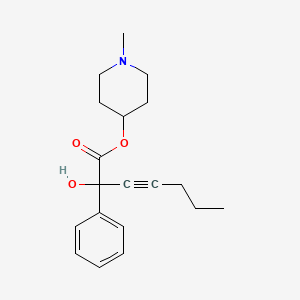
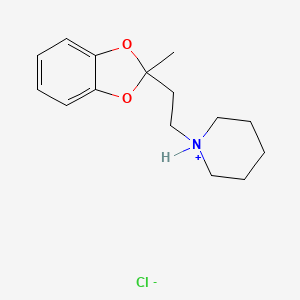
![Trimethyl-[2-[10,15,20-tris(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl]silane](/img/structure/B13780647.png)
